molecular formula C6H4CuNO2 B14596569 Copper, (2-nitrophenyl)- CAS No. 61625-12-5

Copper, (2-nitrophenyl)-

Cat. No.: B14596569
CAS No.: 61625-12-5
M. Wt: 185.65 g/mol
InChI Key: OXCPMOYNWNVNCQ-UHFFFAOYSA-N
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Description

Copper, (2-nitrophenyl)- is a coordination compound where a copper ion is bonded to a 2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper, (2-nitrophenyl)- can be synthesized through the reaction of 2-nitrophenyl derivatives with copper salts. One common method involves the use of 2-nitrophenyl dipyrromethane and copper acetate in a methanol solution . The reaction is typically carried out under ambient conditions, and the resulting complex is characterized using techniques such as Fourier transform infrared spectroscopy, UV–Vis diffuse reflectance spectroscopy, elemental analysis, and mass spectrometry.

Industrial Production Methods

While specific industrial production methods for Copper, (2-nitrophenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

Copper, (2-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving Copper, (2-nitrophenyl)- include hydrogen peroxide for oxidation reactions and hydrazine for reduction reactions. The conditions for these reactions typically involve ambient temperature and pressure, although specific conditions may vary depending on the desired outcome.

Major Products

The major products formed from reactions involving Copper, (2-nitrophenyl)- depend on the type of reaction. For example, oxidation reactions may produce molecular iodine, while reduction reactions can yield copper(I) complexes.

Mechanism of Action

The mechanism by which Copper, (2-nitrophenyl)- exerts its effects involves the coordination of the copper ion with the nitrophenyl group. This coordination can influence the electronic properties of the compound, making it an effective catalyst or antimicrobial agent. The molecular targets and pathways involved include the interaction of the copper ion with biological molecules, leading to the disruption of cellular processes in microbes or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Copper, (2-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts specific electronic properties to the compound. This makes it particularly effective in catalytic and antimicrobial applications, distinguishing it from other copper complexes.

Properties

CAS No.

61625-12-5

Molecular Formula

C6H4CuNO2

Molecular Weight

185.65 g/mol

IUPAC Name

copper(1+);nitrobenzene

InChI

InChI=1S/C6H4NO2.Cu/c8-7(9)6-4-2-1-3-5-6;/h1-4H;/q-1;+1

InChI Key

OXCPMOYNWNVNCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C([C-]=C1)[N+](=O)[O-].[Cu+]

Origin of Product

United States

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